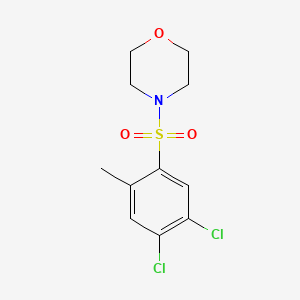
potassium acid arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium acid arsenate, also known as potassium dihydrogen arsenate, is an inorganic compound with the chemical formula KH₂AsO₄. It is a white, crystalline solid that is highly soluble in water. This compound is known for its use in various industrial and agricultural applications, although its toxicity has limited its use in recent years.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium acid arsenate can be synthesized by reacting arsenic acid (H₃AsO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H}_3\text{AsO}_4 + \text{KOH} \rightarrow \text{KH}_2\text{AsO}_4 + \text{H}_2\text{O} ] This neutralization reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure high purity and yield. The handling of arsenic acid requires stringent safety measures due to its toxic nature.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to arsenite or oxidized to arsenate.
Substitution Reactions: It can participate in substitution reactions where the arsenate group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Sodium sulfite (Na₂SO₃) can reduce this compound to potassium arsenite.
Oxidizing Agents: Potassium permanganate (KMnO₄) can oxidize it to potassium arsenate.
Major Products Formed:
Reduction: Potassium arsenite (KH₂AsO₃)
Oxidation: Potassium arsenate (K₃AsO₄)
Aplicaciones Científicas De Investigación
Chemistry: Potassium acid arsenate is used as a reagent in various chemical analyses and reactions. It serves as a source of arsenate ions in laboratory experiments.
Biology and Medicine: Historically, it was used in medicine to treat certain diseases, but its use has been discontinued due to its high toxicity.
Industry: In the agricultural industry, this compound was used as a pesticide and herbicide. It disrupts the photosynthesis process in plants, making it an effective weed killer. due to its environmental impact and toxicity, its use has been heavily regulated.
Mecanismo De Acción
Potassium acid arsenate exerts its effects by interfering with cellular processes. It can inhibit enzymes involved in the phosphate metabolism due to its structural similarity to phosphate. This inhibition disrupts energy production and other vital cellular functions, leading to cell death.
Comparación Con Compuestos Similares
Potassium Arsenate (K₃AsO₄): Similar in structure but contains three potassium ions.
Sodium Arsenate (Na₃AsO₄): Similar in function but uses sodium instead of potassium.
Lead Arsenate (PbHAsO₄): Used as a pesticide but is more toxic and has different industrial applications.
Uniqueness: Potassium acid arsenate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its solubility in water and ability to disrupt biological processes make it a compound of interest in both scientific research and industrial applications.
Propiedades
Número CAS |
14014-95-0 |
|---|---|
Fórmula molecular |
KH2AsO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
